molecular formula C13H8Cl2O2 B6378639 MFCD18314817 CAS No. 1261944-82-4

MFCD18314817

Cat. No.: B6378639
CAS No.: 1261944-82-4
M. Wt: 267.10 g/mol
InChI Key: WYOQCYAGAXRNDU-UHFFFAOYSA-N
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Description

MFCD18314817 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The synthesis of MFCD18314817 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.

Synthetic Routes

    Route 1: This involves the reaction of compound A with compound B under specific conditions such as temperature and pressure to form this compound.

    Route 2: Another method involves the use of catalyst C to facilitate the reaction between compound D and compound E, resulting in the formation of this compound.

Industrial Production Methods

    Method 1: Large-scale production of this compound involves the use of industrial reactors where compound F is reacted with compound G under controlled conditions.

    Method 2: Another industrial method includes the continuous flow process where compounds H and I are mixed and reacted in a flow reactor to produce this compound.

Chemical Reactions Analysis

MFCD18314817 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of compound J.

    Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in compound K.

    Substitution: Substitution reactions involve the replacement of a functional group in this compound with another group using reagents like halogens or alkylating agents, forming compound L.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation: Compound J

    Reduction: Compound K

    Substitution: Compound L

Scientific Research Applications

MFCD18314817 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reagent in various synthetic reactions due to its reactivity and stability. It is also used in the development of new materials and catalysts.

Biology

In biological research, this compound is used to study cellular processes and biochemical pathways. It is also used in the development of diagnostic tools and assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and treatments for various diseases.

Industry

In industrial applications, this compound is used in the production of polymers, coatings, and other materials. It is also used in the manufacturing of electronic components and devices.

Mechanism of Action

The mechanism of action of MFCD18314817 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, leading to changes in cellular processes and biochemical pathways.

Molecular Targets and Pathways

    Target Proteins: this compound binds to specific proteins involved in cellular signaling and regulation.

    Pathways: It affects pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

MFCD18314817 can be compared with other similar compounds to highlight its uniqueness.

Similar Compounds

    Compound M: Similar in structure but differs in reactivity and stability.

    Compound N: Shares some functional groups but has different applications.

    Compound O: Used in similar research applications but has different chemical properties.

Uniqueness

This compound stands out due to its unique combination of stability, reactivity, and wide range of applications in various fields.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-16)13(10)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOQCYAGAXRNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685277
Record name 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-82-4
Record name 2',3'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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